3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, which is known for its presence in various biologically active molecules, and a cyclopropylacrylamide group, which adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Acrylamide Formation: The final step involves the formation of the acrylamide group through the reaction of the intermediate with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acrylamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylamides or related derivatives.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle arrest. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-2-one
- 3-(Benzo[d][1,3]dioxol-5-yl)-N-methylacrylamide
- 3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylacrylamide
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide is unique due to its combination of the benzo[d][1,3]dioxole moiety and the cyclopropylacrylamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C13H13NO3 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-cyclopropylprop-2-enamide |
InChI |
InChI=1S/C13H13NO3/c15-13(14-10-3-4-10)6-2-9-1-5-11-12(7-9)17-8-16-11/h1-2,5-7,10H,3-4,8H2,(H,14,15) |
InChI Key |
VIEFLZFXOLMOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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